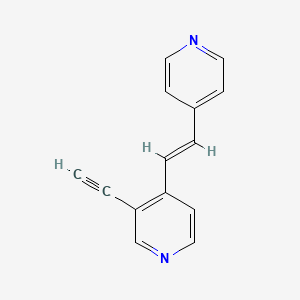
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is an organic compound characterized by its unique structure, which includes an ethynyl group and a pyridinylvinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine typically involves a series of organic reactions. One common method includes the hydrothermal synthesis, where the compound is formed through the reaction of manganese(II) acetate with thiophene-2,3-dicarboxylic acid and 4-(2-(pyridin-4-yl)vinyl)pyridine . The reaction conditions often involve high temperatures and pressures to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridinylvinyl moiety can be reduced to form saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
(E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of coordination polymers and supramolecular structures.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its role in drug development, particularly in targeting specific molecular pathways.
Industry: The compound is studied for its potential use in materials science, including the development of novel luminescent materials and sensors.
Mechanism of Action
The mechanism by which (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The ethynyl and pyridinylvinyl groups facilitate binding to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
4-(2-(Pyridin-4-yl)vinyl)pyridine: Shares a similar pyridinylvinyl structure but lacks the ethynyl group.
5-(p-(N,N-Diphenylamino)styryl)-1,3-di(2-pyridyl)benzene: Contains a styryl group and is used in luminescent materials.
Uniqueness: (E)-3-Ethynyl-4-(2-(pyridin-4-yl)vinyl)pyridine is unique due to the presence of both ethynyl and pyridinylvinyl groups, which confer distinct chemical reactivity and potential applications. Its ability to form coordination polymers and supramolecular structures sets it apart from other similar compounds.
Properties
CAS No. |
1286209-96-8 |
|---|---|
Molecular Formula |
C14H10N2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-ethynyl-4-[(E)-2-pyridin-4-ylethenyl]pyridine |
InChI |
InChI=1S/C14H10N2/c1-2-13-11-16-10-7-14(13)4-3-12-5-8-15-9-6-12/h1,3-11H/b4-3+ |
InChI Key |
JHZVYKSUIZTKPM-ONEGZZNKSA-N |
Isomeric SMILES |
C#CC1=C(C=CN=C1)/C=C/C2=CC=NC=C2 |
Canonical SMILES |
C#CC1=C(C=CN=C1)C=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid pyridin-3-ylamide](/img/structure/B12053388.png)
![N-Ethyl-N-isopropylpropan-2-aminium 3-(4-Cyano-2,3,5,6-tetrafluorophenyl)-4-oxo-1,5-dioxaspiro[5.5]-undec-2-en-2-olate](/img/structure/B12053389.png)
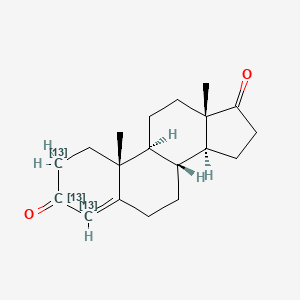
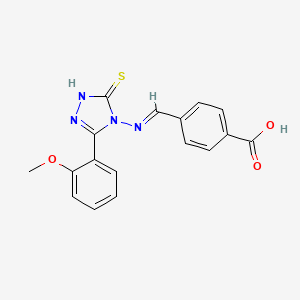
![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B12053430.png)
![7-(2-hydroxyethyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053432.png)
![4-methoxybenzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12053434.png)



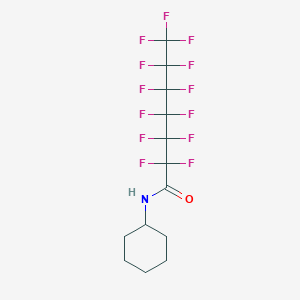
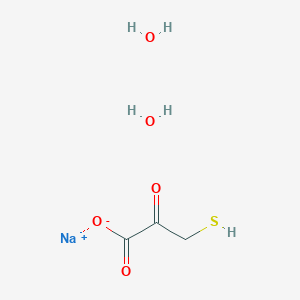
![N-[4-(benzyloxy)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12053454.png)

